molecular formula C6H10O2 B3044239 2,5-Hexanedione-D10 CAS No. 97135-07-4

2,5-Hexanedione-D10

Cat. No.: B3044239
CAS No.: 97135-07-4
M. Wt: 124.2 g/mol
InChI Key: OJVAMHKKJGICOG-MWUKXHIBSA-N
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Description

2,5-Hexanedione-D10 is a deuterated form of 2,5-Hexanedione, a compound with the molecular formula C₆D₁₀O₂. This compound is an aliphatic diketone and is often used in scientific research due to its unique properties. The deuterium labeling (D10) makes it particularly useful in various analytical and mechanistic studies.

Biochemical Analysis

Biochemical Properties

2,5-Hexanedione-D10, like its non-deuterated counterpart, is known to interact with various biomolecules. It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . This interaction leads to the cross-linking and denaturation of proteins, which can disrupt axonal transport and function .

Cellular Effects

This compound has been linked to neurotoxicity, particularly in the peripheral nervous system . Studies have shown that it can induce apoptosis in neuronal cells . It has also been associated with cognitive impairment, altering the expression of various genes, miRNAs, and signaling pathways, leading to neuroinflammation, oxidative stress, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins at the molecular level. It reacts with lysine residues in proteins to form pyrroles . The oxidation of these pyrrole residues then leads to protein cross-linking and denaturation, disrupting the normal function of the proteins and leading to cellular damage .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been used as a biomarker for biological monitoring of workers exposed to n-hexane . The method involves determining the hexane metabolites in urine using capillary gas chromatography .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it can induce cognitive impairment in leptin-knockout mice . The effects were observed to be dose-dependent, with alterations in gene expression, miRNAs, transcription factors, and signaling pathways .

Metabolic Pathways

This compound is involved in the metabolic pathways of n-hexane. It is the main active metabolite of n-hexane and mediates the neurotoxicity of the parent compound . It is formed through the metabolism of n-hexane in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Hexanedione-D10 can be synthesized through the deuteration of 2,5-Hexanedione. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D₂O) under specific reaction conditions. The process typically requires a catalyst to facilitate the exchange reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Hexanedione-D10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Hexanedione-D10 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pyrroles.

    Biology: It serves as a model compound in studies of metabolic pathways and enzyme mechanisms.

    Medicine: It is used in the study of neurotoxicity and the effects of deuterium labeling on biological systems.

    Industry: It is employed in the production of specialty chemicals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    2,5-Hexanedione: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling.

    2,4-Hexanedione: A structural isomer with different reactivity and applications.

    2,5-Heptanedione: Another γ-diketone with distinct neurotoxic properties.

Uniqueness: 2,5-Hexanedione-D10 is unique due to its deuterium labeling, which makes it particularly useful in mechanistic studies and as a reference standard in analytical applications. The presence of deuterium atoms can influence reaction kinetics and provide insights into reaction mechanisms that are not possible with the non-deuterated form.

Properties

IUPAC Name

1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVAMHKKJGICOG-MWUKXHIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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